Bicyclo[3.2.1]octan-3-one
CAS No.: 14252-05-2
Cat. No.: VC20838179
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.
![Bicyclo[3.2.1]octan-3-one - 14252-05-2](/images/no_structure.jpg)
Specification
CAS No. | 14252-05-2 |
---|---|
Molecular Formula | C8H12O |
Molecular Weight | 124.18 g/mol |
IUPAC Name | bicyclo[3.2.1]octan-3-one |
Standard InChI | InChI=1S/C8H12O/c9-8-4-6-1-2-7(3-6)5-8/h6-7H,1-5H2 |
Standard InChI Key | HIMMOVPGAJKVOS-UHFFFAOYSA-N |
SMILES | C1CC2CC1CC(=O)C2 |
Canonical SMILES | C1CC2CC1CC(=O)C2 |
Introduction
Structural Characteristics
Bicyclo[3.2.1]octan-3-one consists of a bicyclic framework with a molecular formula of C8H12O . The nomenclature "[3.2.1]" denotes the number of carbon atoms in each of the three bridges connecting the two bridgehead carbons: 3 carbons in the first bridge (containing the ketone group), 2 carbons in the second bridge, and 1 carbon in the third bridge. This arrangement creates a rigid, three-dimensional structure with distinct stereochemical properties.
The compound features a carbonyl group (C=O) at the 3-position, which serves as a key functional site for various chemical transformations. The bicyclo[3.2.1]octane core is found in numerous natural products, particularly sesquiterpenes and diterpenes, highlighting its significance in natural product chemistry.
Physical and Chemical Properties
Basic Physical Properties
Bicyclo[3.2.1]octan-3-one possesses several characteristic physical properties that are summarized in Table 1:
Property | Value |
---|---|
Molecular Formula | C8H12O |
Molecular Weight | 124.18 g/mol |
CAS Registry Number | 14252-05-2 |
IUPAC Standard InChIKey | HIMMOVPGAJKVOS-UHFFFAOYSA-N |
Synonyms | 3-Bicyclo[3.2.1]octanone |
Table 1: Physical properties of Bicyclo[3.2.1]octan-3-one
Thermochemical Properties
The thermodynamic stability of Bicyclo[3.2.1]octan-3-one can be quantified through its standard enthalpy of formation. According to data from the NIST WebBook, the standard enthalpy of formation (ΔfH°) in the gas phase is -221 ± 8.4 kJ/mol . This value provides insight into the energetic stability of the compound relative to its constituent elements in their standard states.
Solubility and Reactivity
The ketone functionality in Bicyclo[3.2.1]octan-3-one enables it to participate in typical carbonyl-based reactions, including reduction, oxidation, and nucleophilic addition processes. The rigid bicyclic structure influences the stereochemical outcome of these reactions, often leading to high levels of stereoselectivity.
Synthesis Methods
Various synthetic approaches have been developed for the preparation of Bicyclo[3.2.1]octan-3-one and related bicyclic structures. These methods showcase the versatility of modern organic synthesis in constructing complex bridged frameworks.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful strategy for synthesizing bicyclo[3.2.1]octane derivatives. These methods often enable the stereoselective construction of the bicyclic framework under mild conditions. Several organocatalysts, including triazolium salts, have been employed for intramolecular cyclization reactions leading to bicyclo[3.2.1]octane structures .
For example, Chen et al. utilized a triazolium salt catalyst (compound 8) to facilitate an intramolecular Stetter reaction, forming a tricyclic compound with excellent diastereocontrol . The reaction involves the generation of an N-heterocyclic carbene intermediate that catalyzes the key carbon-carbon bond-forming step.
Additionally, sequential Michael-aldol reactions catalyzed by combinations of aminocatalysts and carbenes have been developed for the synthesis of bicyclo[3.2.1]octane derivatives with high stereoselectivity .
Double Michael Addition
The double Michael addition (DMA) represents an efficient approach for constructing bicyclo[3.2.1]octane-3-ones. As reported in RSC journals, this method involves the addition of carbon nucleophiles to cyclic dienones, resulting in the formation of 8-disubstituted bicyclo[3.2.1]octane-3-ones .
The reaction proceeds with yields ranging from 42% to 96% and exhibits interesting stereochemical control over the bridged centers, which can be secondary, tertiary, or quaternary . This synthetic route provides expedient access to functionalized bicyclo[3.2.1]octane-3-ones that can serve as versatile intermediates in complex molecule synthesis.
Other Synthetic Routes
Additional methods for accessing bicyclo[3.2.1]octane derivatives include:
-
Intramolecular Diels-Alder reactions of appropriately functionalized dienes and dienophiles
-
Multi-component reactions involving α,β-unsaturated acylammonium intermediates generated from unsaturated acyl chlorides
-
Rearrangement reactions, including the Beckmann rearrangement of appropriate oxime derivatives
For example, the synthesis of 2-azabicyclo[3.2.1]octanes, nitrogen-containing analogs of bicyclo[3.2.1]octane, often involves the initial formation of 2-azabicyclo[3.2.1]octan-3-ones, which are subsequently reduced with LiAlH4 to provide the corresponding bicyclic amines .
Chemical Transformations
The reactivity of Bicyclo[3.2.1]octan-3-one is largely determined by the presence of the carbonyl group, which can undergo various transformations:
Reduction
Reduction of Bicyclo[3.2.1]octan-3-one with hydride reducing agents such as sodium borohydride or lithium aluminum hydride yields Bicyclo[3.2.1]octan-3-ol . The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions, potentially leading to either the endo or exo alcohol isomers .
Oxidation and Substitution Reactions
The carbonyl group in Bicyclo[3.2.1]octan-3-one can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield carboxylic acid derivatives. Additionally, the compound can participate in substitution reactions when treated with nucleophiles under appropriate conditions.
Functional Group Modifications
Further modifications of Bicyclo[3.2.1]octan-3-one may include:
-
Enolate formation and subsequent alkylation or aldol reactions
-
Conversion to oximes, hydrazones, or semicarbazones for functional group transformations
-
Ring expansion or contraction reactions to access related bicyclic frameworks
Applications and Related Compounds
Medicinal Chemistry Applications
While Bicyclo[3.2.1]octan-3-one itself has limited direct medicinal applications, its derivatives and structurally related compounds have demonstrated significant biological activities:
-
2,4,8-Trihydroxybicyclo[3.2.1]octan-3-one (TBO), isolated from Decalepis hamiltonii roots, exhibits potent antioxidant and cytoprotective properties . TBO effectively scavenges physiologically relevant free radicals, including superoxide, hydroxyl, nitric oxide, and lipid peroxide, with IC50 values in the nanomolar range (42-281 nM) . It also prevents CuSO4-induced human LDL oxidation and protects primary hepatocytes and Ehrlich ascites tumor cells against oxidative stress .
-
Nitrogen-containing analogs, particularly 2-azabicyclo[3.2.1]octanes, have shown promise in drug discovery due to their structural similarity to bioactive alkaloids like nicotine, cocaine, and morphine . These compounds exhibit various pharmacological activities:
The bicyclic backbone of these compounds provides rigidity to the molecular structure, which is an important feature in medicinal chemistry for enhancing target selectivity and reducing off-target effects .
Synthetic Intermediates
Bicyclo[3.2.1]octan-3-one serves as a valuable intermediate in the synthesis of natural products and other complex molecules containing the bicyclo[3.2.1]octane framework. Its rigid structure provides a well-defined template for building more complex molecular architectures with precise control over stereochemistry.
Spectroscopic Analysis
Understanding the spectroscopic properties of Bicyclo[3.2.1]octan-3-one is essential for its characterization and structural confirmation. Zahra et al. studied the solute-solvent interactions of Bicyclo[3.2.1]octan-3-ol (the reduced form of Bicyclo[3.2.1]octan-3-one) using 13C NMR relaxation time measurements . Their findings revealed different association processes depending on the solvent:
-
In non-polar solvents like cyclohexane, solute-solvent interactions predominate
-
In polar solvents like acetone, only solute-solvent interactions are observed
-
In solvents of intermediate polarity, such as chloroform, both solute-solute and solute-solvent interactions occur simultaneously
These observations provide insights into the behavior of bicyclo[3.2.1]octane derivatives in different chemical environments, which can be valuable for understanding reaction mechanisms and optimizing synthetic procedures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume